Receptor Selectivity Profile: Pure Mineralocorticoid Activity Without Glucocorticoid Cross-Over
Desoxycorticosterone pivalate is a pure mineralocorticoid receptor agonist with no clinically significant glucocorticoid activity [1]. In contrast, fludrocortisone acetate—the primary oral alternative—exhibits potent mineralocorticoid activity alongside substantial glucocorticoid activity [1]. This dual activity in fludrocortisone means that the dose required to normalize electrolytes (driven by mineralocorticoid requirements) simultaneously delivers an uncontrolled glucocorticoid exposure, which can produce undesired signs of glucocorticoid excess in some dogs [1]. DOCP's pure mineralocorticoid profile enables independent titration of glucocorticoid supplementation (typically prednisolone/prednisone) without cross-interference, a pharmacological advantage not shared by fludrocortisone [1].
| Evidence Dimension | Mineralocorticoid vs. Glucocorticoid Receptor Activity |
|---|---|
| Target Compound Data | Pure mineralocorticoid activity; no clinically meaningful glucocorticoid activity |
| Comparator Or Baseline | Fludrocortisone acetate: potent mineralocorticoid activity plus significant glucocorticoid activity |
| Quantified Difference | Qualitative difference in receptor selectivity profile |
| Conditions | Pharmacological characterization based on receptor binding and functional assays |
Why This Matters
The pure mineralocorticoid profile of DOCP eliminates the risk of iatrogenic hypercortisolism from the mineralocorticoid agent itself and allows independent dose optimization of glucocorticoid supplementation, simplifying clinical management and reducing adverse effect burden.
- [1] North Downs Specialist Referrals. New developments in the treatment of Addison's disease. View Source
